molecular formula C6H7BrClN3O B7456083 n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide

n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide

Cat. No.: B7456083
M. Wt: 252.49 g/mol
InChI Key: PREJTRHDMBJHOV-UHFFFAOYSA-N
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Description

N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazole ring, along with a chloroacetamide group attached to the nitrogen atom at the 4th position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions include substituted pyrazole derivatives, oxidized or reduced pyrazole compounds, and biaryl or vinyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide is unique due to the presence of both a bromine atom and a chloroacetamide group, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile building block for the synthesis of various bioactive molecules and functional materials .

Properties

IUPAC Name

N-(5-bromo-1-methylpyrazol-4-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3O/c1-11-6(7)4(3-9-11)10-5(12)2-8/h3H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREJTRHDMBJHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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